molecular formula C12H12BrNO3 B1414018 Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate CAS No. 1805188-48-0

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate

Cat. No. B1414018
CAS RN: 1805188-48-0
M. Wt: 298.13 g/mol
InChI Key: BMLJIDQYBPCRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate (EBCMPA) is a synthetic compound belonging to the class of phenylacetic acids. It is an organic compound with two functional groups, namely a bromo group and a cyano group, connected to a phenyl ring. EBCMPA has a wide range of applications in the field of science and has been used for various scientific research purposes. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate has been used for a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate has also been used in the synthesis of various drugs and pharmaceuticals. Additionally, it has been used as a fluorescent probe for the detection of various analytes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate is not fully understood. However, it is believed that the bromo and cyano groups on the phenyl ring of Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate interact with the target molecules, resulting in a conformational change in the target molecule. This conformational change leads to the desired effect of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate are not fully understood. However, it has been observed to have a variety of effects on various biological systems. It has been observed to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. It has also been observed to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinase, which is involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate has several advantages and limitations for laboratory experiments. One of the main advantages of Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate has some limitations. It is not soluble in water, which can limit its use in certain experiments. Additionally, it can be toxic when used in high concentrations.

Future Directions

There are several potential future directions for research involving Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the mechanism of action of the compound. Additionally, further research could be conducted to investigate the potential uses of Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate in the synthesis of drugs and other compounds. Finally, further research could be conducted to investigate the potential toxicity of the compound.

properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-9(7-14)12(13)10(5-8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJIDQYBPCRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 3
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.